molecular formula C7H7NO3 B104305 Methyl 5-hydroxynicotinate CAS No. 30766-22-4

Methyl 5-hydroxynicotinate

Cat. No.: B104305
CAS No.: 30766-22-4
M. Wt: 153.14 g/mol
InChI Key: KJJSHOHQQHACLE-UHFFFAOYSA-N
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Description

Methyl 5-hydroxynicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 605540. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Synthesis and Organic Chemistry

Methyl 5-hydroxynicotinate has been utilized in organic chemistry for synthesizing various complex structures. For instance, N-Methylation of this compound and subsequent reactions with dienes have led to the formation of (4+3) cycloadducts. These reactions show high regioselectivity and provide a pathway to create bicyclic nitrogenous structures resembling natural alkaloids (Fu et al., 2017).

2. Biochemistry and Enzyme Studies

In biochemistry, this compound has been a subject of study in enzyme reactions. For instance, research on MHPC (2-methyl-3-hydroxypyridine-5-carboxylic acid) oxygenase with N-methyl-5-hydroxynicotinic acid (NMHN) provided insights into the binding modes and protonation status of substrates during enzyme catalysis. This research offers valuable information on the chemical behavior of related compounds in biochemical pathways (Chaiyen et al., 1997).

3. Epigenetics and DNA Modification

Although not directly related to this compound, studies involving the detection and quantification of 5-hydroxymethylcytosine (5hmC) in DNA have been significant in epigenetics. These studies explore the role of 5hmC in DNA demethylation and its impact on gene expression and cellular differentiation. Techniques like high-throughput sequencing have been used to explore 5hmC dynamics in various biological contexts (Booth et al., 2012).

4. Pharmacology and Drug Development

Research in pharmacology has explored the conversion and interaction of compounds like this compound. For example, Wenkert et al. (1970) investigated the synthesis of compounds related to the Iboga-Voacanga series of indole alkaloids, using methyl 5-formylnicotinate, which is structurally related to this compound. Such studies contribute to the development of novel pharmaceutical compounds and the understanding of their mechanisms of action (Wenkert et al., 1970).

Safety and Hazards

Methyl 5-hydroxynicotinate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .

Mechanism of Action

Target of Action

Methyl 5-hydroxynicotinate is an intermediate used to prepare selective cyclooxygenase-2 inhibitors . It is also used to prepare imino sugars as inhibitors of liver glycogen phosphorylase . These targets play crucial roles in inflammation and glucose metabolism, respectively.

Mode of Action

For instance, as a cyclooxygenase-2 inhibitor, it may prevent the production of prostaglandins, which are involved in inflammation .

Biochemical Pathways

This compound is involved in the biochemical pathways of cyclooxygenase-2 and liver glycogen phosphorylase. By inhibiting these enzymes, it can affect the production of prostaglandins and the breakdown of glycogen, respectively . This can lead to reduced inflammation and altered glucose metabolism.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets. As a cyclooxygenase-2 inhibitor, it could reduce inflammation by decreasing prostaglandin production . As an inhibitor of liver glycogen phosphorylase, it could affect glucose metabolism by altering glycogen breakdown .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 5-hydroxynicotinate are not fully understood yet. It is known to interact with various enzymes and proteins in the body. For instance, it is used in the preparation of selective cyclooxygenase-2 inhibitors , suggesting that it may interact with the enzyme cyclooxygenase-2

Cellular Effects

Given its role in the preparation of selective cyclooxygenase-2 inhibitors , it may influence cell function by modulating the activity of this enzyme

Molecular Mechanism

It is known to be involved in the preparation of selective cyclooxygenase-2 inhibitors , suggesting that it may exert its effects at the molecular level by interacting with this enzyme

Properties

IUPAC Name

methyl 5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJSHOHQQHACLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326624
Record name Methyl 5-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30766-22-4
Record name Methyl 5-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-hydroxypyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-hydroxynicotinic acid (10 g, 71.9 mmol) in MeOH (100 mL) was added sulfurous dichloride (1 mL) drop wise over 5 min. The resulting mixture was stirred at room temperature overnight. The resulted solution was added 100 mL of NaHCO3. The precipitate was filtrated and washed with MeOH for several cycles to give 8.5 g of A031-2 (75% yields), which was used for the nest step without further purification.
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100 mL
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Synthesis routes and methods II

Procedure details

A mixture of 1 g of 5-hydroxynicotinic acid, 2 g Amberlyst 15 ion-exchange resin and 150 mL of methanol was heated to reflux with stirring for 24 hrs, cooled, basified with 10% ammonia in methanol, filtered and concentrated under reduced pressure. The residue was taken up in 50 mL of chloroform and dried over MgSO4. Concentration under reduced pressure gave a tan crystalline solid: MS (m+1)=154.1; 1H NMR (400 MHz, CDCl3) 8.68 (s, 1H), 8.32 (s, 1H), 7.72 (s, 1H), 3.94 (s, 3H).
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1 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methyl 5-hydroxynicotinate enable the synthesis of complex bicyclic structures?

A1: this compound serves as a precursor to a reactive intermediate, the N-alkyl oxidopyridinium ion. [] This intermediate is formed by first performing an N-methylation of this compound, followed by treatment with a base like triethylamine. The resulting N-alkyl oxidopyridinium ion can then undergo a (4+3) cycloaddition reaction with a diene molecule. This reaction proceeds through a concerted mechanism, meaning the diene adds to the oxidopyridinium ion in a single step. [] This process allows for the rapid and efficient construction of bicyclic nitrogenous structures, which are common motifs found in many natural alkaloids. []

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